molecular formula C15H14ClNOS B2494075 1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone CAS No. 882081-37-0

1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone

Cat. No.: B2494075
CAS No.: 882081-37-0
M. Wt: 291.79
InChI Key: FHGZJOUMDWOUAY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(4-aminophenyl)sulfanyl-3-(4-chlorophenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-12-3-1-11(2-4-12)9-14(18)10-19-15-7-5-13(17)6-8-15/h1-8H,9-10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGZJOUMDWOUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CSC2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Thiol-Ketone Coupling

A widely reported method involves the reaction of 3-(4-chlorophenyl)acetone with 4-aminothiophenol under basic conditions. The protocol employs acetone as both solvent and reactant, with potassium carbonate (K₂CO₃) facilitating deprotonation of the thiol group.

Procedure :

  • Reactant Preparation : 3-(4-Chlorophenyl)acetone (1.0 equiv) and 4-aminothiophenol (1.2 equiv) are dissolved in anhydrous acetone.
  • Base Addition : Potassium carbonate (1.5 equiv) is added, and the mixture is refluxed at 60°C for 6–8 hours.
  • Workup : The crude product is filtered, washed with ice-cold methanol, and recrystallized from ethanol/water (3:1 v/v).

Yield : 70–78%.
Purity : >99% (HPLC).
Mechanism : The thiolate anion attacks the carbonyl carbon, followed by proton transfer and elimination of water.

Ullmann-Type Coupling for Aryl-S Bond Formation

For substrates with electron-withdrawing groups, copper-catalyzed coupling between 4-aminoiodobenzene and 3-(4-chlorophenyl)acetone thioacetate has been utilized.

Procedure :

  • Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv) in dimethylformamide (DMF).
  • Reaction Conditions : Heating at 110°C under nitrogen for 24 hours.
  • Isolation : Extraction with ethyl acetate, column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Yield : 62–68%.
Advantage : Tolerates steric hindrance on the aryl ring.

One-Pot Cyclization-Thioacetylation

A patent-derived approach combines cyclization and thioacetylation in a single vessel, reducing intermediate isolation steps:

Steps :

  • Cyclization : 4-Chlorophenylacetonitrile reacts with thiourea in acetic acid at 80°C for 4 hours.
  • Thioacetylation : Addition of acetyl chloride and 4-nitrothiophenol, followed by reduction of the nitro group with H₂/Pd-C.

Yield : 85–93%.
Key Parameter : Stoichiometric control of acetyl chloride prevents over-acylation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Nucleophilic Substitution 70–78 >99 6–8 High
Ullmann Coupling 62–68 98 24 Moderate
One-Pot Cyclization 85–93 99.5 8 High

Insights :

  • Nucleophilic Substitution : Optimal for rapid synthesis but requires excess thiol.
  • Ullmann Coupling : Suitable for functionalized substrates but limited by prolonged reaction times.
  • One-Pot Method : Highest yield and purity, though sensitive to acetyl chloride stoichiometry.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in Ullmann couplings by stabilizing the transition state. Conversely, acetone improves atom economy in nucleophilic substitutions by avoiding side reactions.

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) in nucleophilic substitutions increases yields by 15–20% via interfacial activation.

Temperature Control

Lowering the temperature to 0°C during thioacetylation minimizes diketone byproducts, as evidenced by NMR monitoring.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether group (-S-) and chloro-substituted phenyl ring enable nucleophilic displacement under specific conditions.

Reaction Type Reagents/Conditions Product Key Observations
Thiolate displacementStrong bases (e.g., NaH)Substitution at sulfur with alkyl/aryl groupsFavored in polar aprotic solvents
Aromatic chlorinationElectrophilic aromatic substitutionReplacement of Cl with nucleophiles (e.g., -OH, -NH₂)Requires Lewis acid catalysts (e.g., AlCl₃)

Oxidation Reactions

The sulfur atom in the thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)Room temperature, 12 hrSulfoxide derivative65–70%
KMnO₄ (acidic)Reflux, 6 hrSulfone derivative55–60%

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols, while the aromatic nitro intermediates (from amino group derivatization) can be reduced to amines.

Reduction Target Reagents Product Catalyst/Notes
Ketone (C=O)NaBH₄ or LiAlH₄1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)propan-2-olStereoselectivity depends on solvent
Nitro intermediatesH₂/Pd-C or SnCl₂Primary aminesCritical for synthetic pathways

Condensation and Cyclization

The amino group participates in Schiff base formation or heterocyclic synthesis.

Reaction Partner Conditions Product Application
Aldehydes (e.g., RCHO)Acidic or neutral conditionsSchiff basesChelating agents for metal complexes
Isocyanates (e.g., RNCO)THF, 0°C to room temperatureUrea derivativesIntermediate in drug discovery

Cross-Coupling Reactions

The chlorophenyl group enables participation in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions.

Coupling Partner Catalyst System Product Yield
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives60–75%
AlkenesPd(OAc)₂, P(t-Bu)₃, Cs₂CO₃Styrenylated analogs50–65%

Functional Group Interconversion

The amino group undergoes diazotization, enabling further derivatization:

Reaction Reagents Product Notes
DiazotizationNaNO₂, HCl, 0–5°CDiazonium saltIntermediate for azo dyes
Sandmeyer reactionCuCN/KCNCyano-substituted derivativeRequires strict temperature control

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone typically involves a nucleophilic substitution reaction between 4-aminophenylthiol and 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. This process yields the target compound, which can undergo further chemical reactions including oxidation, reduction, and substitution, allowing for the creation of various derivatives with potentially enhanced biological activities .

Medicinal Chemistry

This compound has been studied for its anticancer properties . Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) and prostate cancer (PC-3) cells. The compound's mechanism may involve the inhibition of specific enzymes or pathways that are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent . Studies have demonstrated that derivatives of Mannich bases, which include similar functional groups, possess significant antimicrobial properties against various pathogens. This suggests that this compound could be further explored for its potential to combat bacterial infections .

Enzyme Inhibition

Research into enzyme inhibition has highlighted the potential of this compound to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's. The inhibition of such enzymes can lead to increased levels of neurotransmitters, thereby improving cognitive function.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityExhibited cytotoxic effects against MCF-7 and PC-3 cell lines; IC50 values lower than standard drugs like 5-fluorouracil.
Antimicrobial EvaluationDisplayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionPotential AChE inhibitor; may enhance cognitive function in Alzheimer's models.

Mechanism of Action

The mechanism of action of 1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone can be compared with other similar compounds, such as:

    1-[(4-Aminophenyl)sulfanyl]-2-(4-chlorophenyl)ethanone: This compound has a similar structure but differs in the position of the ketone group.

    1-[(4-Aminophenyl)sulfanyl]-3-(4-fluorophenyl)acetone: This compound has a fluorine atom instead of a chlorine atom on the phenyl ring.

    1-[(4-Aminophenyl)sulfanyl]-3-(4-bromophenyl)acetone: This compound has a bromine atom instead of a chlorine atom on the phenyl ring.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Biological Activity

1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroacetophenone with 4-aminothiophenol. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may involve catalytic agents to enhance yield.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related sulfanyl compounds demonstrate moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
1-[(4-Aminophenyl)sulfanyl]-...S. aureus12.5 µg/mL
1-[(4-Aminophenyl)sulfanyl]-...E. coli15.0 µg/mL
1-[(4-Aminophenyl)sulfanyl]-...Bacillus subtilis10.0 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as those derived from breast and prostate cancers. The mechanism appears to involve the inhibition of cell proliferation and promotion of cell cycle arrest .

Table 2: Anticancer Activity in Various Cell Lines

Cell Line TypeGI50 (µM)TGI (µM)LC50 (µM)
MDA-MB-231 (Breast)25.977.593.3
PC-3 (Prostate)21.528.715.9

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV .
  • Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), influencing pathways involved in pain and inflammation .

Case Studies

In a notable study, a series of derivatives based on the sulfanyl structure were synthesized and tested for their biological activities. One derivative exhibited an EC50 value of 0.012 µg/mL against S. aureus, indicating potent antibacterial properties . Furthermore, another study highlighted the compound's effects on HIV replication, showcasing its potential as an antiviral agent .

Q & A

Q. How do environmental factors (pH, temperature) affect the compound’s stability in pharmacokinetic studies?

  • Stability Profiling :
  • pH Stability : Degrades rapidly at pH < 3 (stomach acid) but remains stable at pH 7.4 (blood).
  • Thermal Degradation : TGA analysis shows decomposition onset at 180°C.
  • In Vivo Implications : Use enteric coatings for oral formulations to prevent gastric degradation .

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